

DL-Proline molecular structure and formula

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An In-depth Technical Guide to the Molecular Structure and Formula of **DL-Proline**

Introduction

DL-Proline is the racemic mixture of D-Proline and L-Proline, a proteinogenic amino acid distinguished by its unique cyclic structure.[1] Unlike other standard amino acids which possess a primary amino group, proline features a secondary amine where the nitrogen is part of a five-membered pyrrolidine ring fused to the α -carbon.[2] This rigid conformational structure imparts significant influence on the secondary structure of proteins, often inducing kinks or turns in polypeptide chains and playing a critical role in protein folding and stability.[1][3] This guide provides a comprehensive technical overview of the molecular formula, structure, and physicochemical properties of **DL-Proline**, along with detailed experimental protocols for its structural characterization.

Molecular Formula and Identifiers

DL-Proline is a chiral molecule, existing as two enantiomers, L-proline and D-proline; **DL-proline** is the racemic mixture of both.[3] The fundamental chemical identity of **DL-Proline** is established by its molecular formula and various standard chemical identifiers, which are crucial for its unambiguous representation in research and regulatory contexts.



Identifier	Value	Reference
Molecular Formula	C5H9NO2	[4][5][6]
IUPAC Name	pyrrolidine-2-carboxylic acid	[7][8]
Molar Mass / Molecular Weight	115.13 g/mol	[5][6]
CAS Registry Number	609-36-9	[5][8]
Canonical SMILES	C1CC(NC1)C(=0)O	[6][7]
InChI Key	ONIBWKKTOPOVIA- UHFFFAOYSA-N	[6][8]

Physicochemical Properties

The physical and chemical properties of **DL-Proline** are essential for its application in chemical synthesis, nutritional research, and drug development. It presents as a colorless or white crystalline solid, is odorless, and has a sweet taste.[4][9]

Property	Value	Reference
Appearance	Colorless or white crystalline solid	[4][5]
Melting Point	205-210 °C (with decomposition)	[4][5][9]
Density	1.38 g/cm³ (at 22.9 °C)	[5]
Solubility	Very soluble in water; soluble in ethanol; insoluble in chloroform, acetone, butanol, and ether.	[4][5]
рКа	2.35	[5]

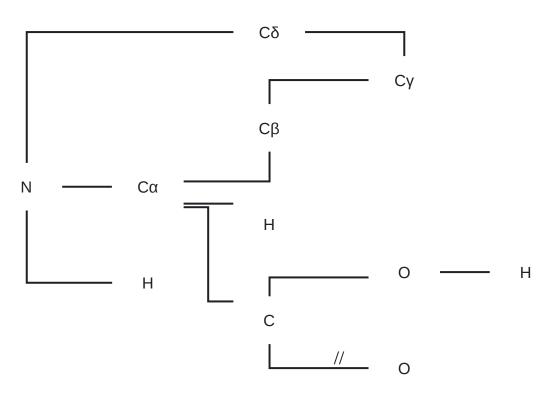
Molecular and Crystal Structure



The defining feature of proline is its pyrrolidine ring, which grants it exceptional conformational rigidity compared to other amino acids.[1] This five-membered ring locks the φ (phi) dihedral angle of the protein backbone at approximately -65°, influencing protein secondary structure.[1]

In the solid state, the structure of **DL-proline** has been elucidated by X-ray crystallography. The crystal structure of **DL-proline** hydrochloride, for instance, crystallizes in the monoclinic space group P2₁/a.[10] In this form, both the imino and carboxyl groups are protonated.[10] The pyrrolidine ring is puckered at the α-carbon, which deviates by about 0.5 Å from the plane formed by the other four atoms in the ring.[10] The molecules in the crystal lattice are held together by a network of hydrogen bonds.[10][11] In the zwitterionic form of L-proline, molecules are linked via N—H···O hydrogen bonds, creating a two-dimensional network.[12]

Molecular Structure of Proline



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Caption: 2D chemical structure of the proline molecule.

Experimental Protocols for Structural Analysis



The structural elucidation of **DL-Proline** relies on several key analytical techniques. The following sections detail the generalized experimental protocols for these methods.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid.[13] It has been used to determine the crystal structure of **DL-proline** hydrochloride and L-proline.[10][12]

Detailed Methodology:

- Crystal Growth: High-quality single crystals of **DL-Proline** are grown from a supersaturated solution. For **DL-proline** hydrochloride, this can be achieved by dissolving **DL-proline** powder in excess concentrated hydrochloric acid and allowing the solution to slowly evaporate in a desiccator.[10] The goal is to obtain crystals of sufficient size and quality for diffraction experiments.[14]
- Crystal Mounting and Cryo-cooling: A suitable crystal is selected, mounted on a goniometer head, and often flash-frozen to cryogenic temperatures (around 100 K) in a stream of nitrogen gas. This minimizes radiation damage from the X-ray beam.[15]
- Data Collection: The crystal is exposed to a high-intensity, monochromatic X-ray beam, typically at a synchrotron source.[15] As the crystal is rotated, a series of diffraction patterns are recorded on a detector. Each spot in the pattern corresponds to a diffracted X-ray beam.
- Data Processing: The intensities and positions of the diffraction spots are integrated and processed to determine the unit cell dimensions and space group of the crystal.
- Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an electron density map.[13][15] An atomic model of the molecule is then built into this map and refined using least-squares methods to best fit the experimental data.[10]



Sample Preparation (Crystal Growth) Crystal Mounting & X-ray Source Cryo-cooling (Synchrotron) **Data Collection** (Diffraction Patterns) **Data Processing** (Integration & Scaling) Structure Solution (Phase Determination) Model Building & Refinement

Experimental Workflow for X-ray Crystallography

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Final 3D Structure (Atomic Coordinates)

Caption: Generalized workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy







NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it invaluable for confirming molecular structure and studying dynamics in solution.

Detailed Methodology:

- Sample Preparation: A small quantity (typically 1-10 mg) of the **DL-Proline** sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without producing a large interfering proton signal. A reference standard, such as tetramethylsilane (TMS), may be added.
- Spectrometer Setup: The sample tube is placed in the NMR spectrometer's magnet. The experiment type (e.g., 1D ¹H, ¹³C, or 2D experiments like COSY) is selected. Key parameters such as the number of scans, pulse sequence, and acquisition time are set.
- Data Acquisition: The sample is irradiated with radiofrequency pulses, and the resulting signal (Free Induction Decay, FID) is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.
- Data Processing: The raw FID data is converted into a frequency-domain spectrum using a
 Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and calibrated
 using the reference signal.
- Spectral Analysis: The chemical shifts, integration (peak areas), and coupling patterns (peak splitting) in the spectrum are analyzed to deduce the molecular structure. For proline, specific signals correspond to the protons on the α, β, γ, and δ carbons of the pyrrolidine ring.[16][17]



Sample Preparation (Dissolve in Deuterated Solvent) Place Sample in NMR Spectrometer **Experiment Setup** (Pulse Sequence, Scans) Data Acquisition (Record FID) **Data Processing** (Fourier Transform, Phasing) **Spectral Analysis** (Chemical Shifts, Coupling) Structural Information

Experimental Workflow for NMR Spectroscopy

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Caption: Generalized workflow for molecular analysis using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural



information through fragmentation analysis.

Detailed Methodology:

- Sample Preparation and Introduction: The **DL-Proline** sample is dissolved in a suitable solvent (e.g., a water/acetonitrile mixture). The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like liquid chromatography (LC).[18][19]
- Ionization: The neutral molecules are converted into gas-phase ions. Electrospray Ionization (ESI) is a common "soft" ionization technique for amino acids, which minimizes fragmentation and typically produces protonated molecules [M+H]+.[20]
- Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z. For **DL-Proline** (MW 115.13), the [M+H]⁺ ion would be expected at an m/z of approximately 116.14.
- Tandem MS (MS/MS) for Structural Elucidation (Optional): To gain further structural
 information, ions of a specific m/z (e.g., the protonated parent ion) can be selected and
 fragmented through collision-induced dissociation (CID).[21] The resulting fragment ions are
 then mass-analyzed, producing a fragmentation pattern that can be used to confirm the
 molecule's structure.



Sample Preparation (Dissolve in Solvent) Sample Introduction (e.g., LC system) Ionization (e.g., Electrospray - ESI) Mass Analysis (Separation by m/z) Tandem MS (Optional) Detection (Fragmentation for Structure)

Experimental Workflow for Mass Spectrometry

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Mass Spectrum (Molecular Weight)

Caption: Generalized workflow for molecular analysis using mass spectrometry.

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